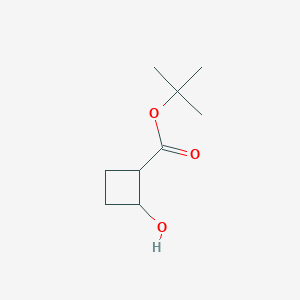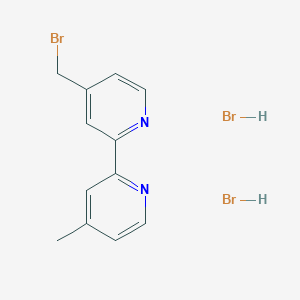
4-(Bromomethyl)-4'-methyl-2,2'-bipyridine dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide is a chemical compound that belongs to the bipyridine family. This compound is characterized by the presence of a bromomethyl group and a methyl group attached to the bipyridine core. It is commonly used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide typically involves the bromination of 4’-methyl-2,2’-bipyridine. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetone, dichloromethane, or acetonitrile . The reaction is carried out under illumination in a constant-temperature water bath reactor .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the raw material and brominating reagent are mixed and reacted under controlled conditions. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce carboxylic acids or aldehydes .
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,2’-bipyridine: This compound lacks the methyl group present in 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methyl-2,2’-bipyridine: This compound lacks the bromomethyl group, which limits its reactivity in substitution reactions.
Uniqueness
4-(Bromomethyl)-4’-methyl-2,2’-bipyridine dihydrobromide is unique due to the presence of both the bromomethyl and methyl groups, which confer specific reactivity and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C12H13Br3N2 |
|---|---|
Peso molecular |
424.96 g/mol |
Nombre IUPAC |
2-[4-(bromomethyl)pyridin-2-yl]-4-methylpyridine;dihydrobromide |
InChI |
InChI=1S/C12H11BrN2.2BrH/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12;;/h2-7H,8H2,1H3;2*1H |
Clave InChI |
KUOQLGMDPVYUQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CBr.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B12976136.png)
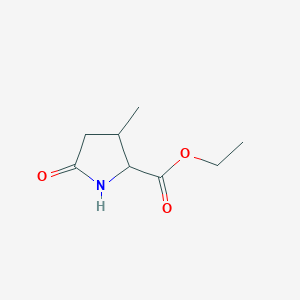
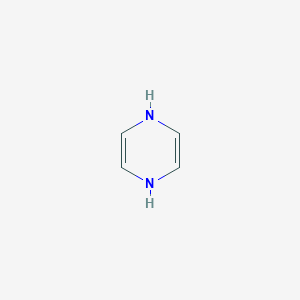
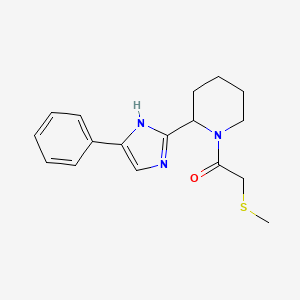

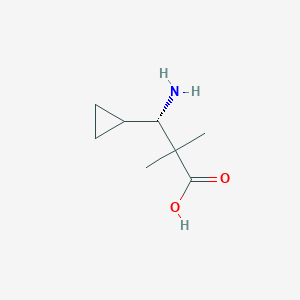
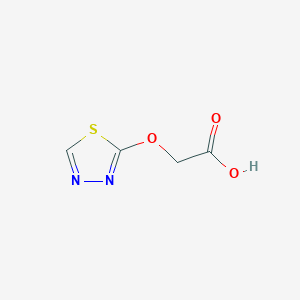
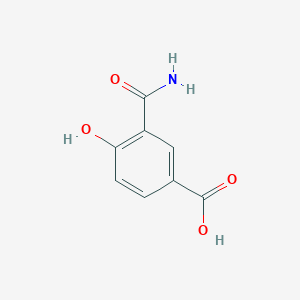
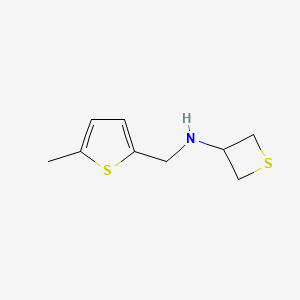


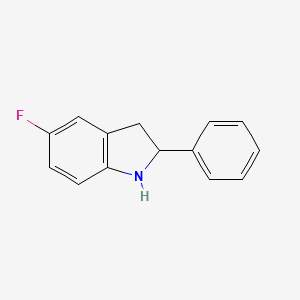
![5,6,7,8-Tetrahydropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12976239.png)
